molecular formula C21H21N5O2 B11131180 N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B11131180
M. Wt: 375.4 g/mol
InChI Key: NWNZJHOEHSJAIB-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a methoxyphenyl group, and a pyrazole carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the benzimidazole ring, the introduction of the methoxyphenyl group, and the final coupling with the pyrazole carboxamide. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: This compound may serve as a probe for studying biological processes and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide include:

  • 3-Benzyl-2-hydroxy-N-phenylbenzamide
  • Gabapentin related compound B
  • Ethyl acetoacetate

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-26-19(14-7-9-15(28-2)10-8-14)13-18(25-26)21(27)22-12-11-20-23-16-5-3-4-6-17(16)24-20/h3-10,13H,11-12H2,1-2H3,(H,22,27)(H,23,24)

InChI Key

NWNZJHOEHSJAIB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCCC2=NC3=CC=CC=C3N2)C4=CC=C(C=C4)OC

Origin of Product

United States

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